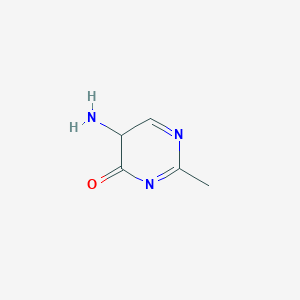

5-amino-2-methylpyrimidin-4(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-amino-2-methyl-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2,4H,6H2,1H3 |

InChI Key |

DCOLJOBOOCFIEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C(C=N1)N |

Origin of Product |

United States |

The Significance of Pyrimidinone Scaffolds in Organic and Medicinal Chemistry

Pyrimidinone and its derivatives are a class of heterocyclic compounds that have garnered immense attention from the scientific community. Their prevalence in a wide array of biologically active molecules underscores their importance. The pyrimidine (B1678525) ring system is a fundamental component of nucleic acids (uracil, thymine, and cytosine), as well as several vitamins and cofactors, highlighting its integral role in biological processes.

In the realm of medicinal chemistry, the pyrimidinone scaffold is a privileged structure, meaning it is a molecular framework that is repeatedly found in bioactive compounds. This has led to the development of a multitude of synthetic pyrimidinone derivatives with a broad spectrum of pharmacological activities. These activities are diverse and impactful, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory properties. The versatility of the pyrimidinone core allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.govresearchgate.net This adaptability is a key reason for the enduring interest in this class of compounds.

The following table provides a glimpse into the diverse biological activities associated with the pyrimidinone scaffold, showcasing its significance in drug discovery and development.

| Biological Activity | Description |

| Anticancer | Pyrimidinone derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as kinase inhibition. nih.gov |

| Antiviral | The scaffold is a key component in several antiviral drugs, interfering with viral replication processes. |

| Antimicrobial | Compounds containing the pyrimidinone ring have demonstrated efficacy against a range of bacteria and fungi. |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects, offering potential therapeutic avenues for inflammatory diseases. |

| Cardiovascular | Some pyrimidinones (B12756618) have been investigated for their effects on the cardiovascular system. |

Synthetic Methodologies for 5 Amino 2 Methylpyrimidin 4 5h One and Its Derivatives

Conventional Synthesis Approaches for 5-amino-2-methylpyrimidin-4(5H)-one

Multi-Step Reaction Sequences and Intermediates

Conventional methods for synthesizing this compound often involve multi-step reaction pathways. researchgate.net These sequences typically utilize readily available starting materials and proceed through several key intermediates.

One established route begins with the reaction of 2-cyanoacetamide (B1669375) with a Vilsmeier reagent to form an enamine intermediate. researchgate.net This intermediate then undergoes condensation with acetamidine (B91507) to yield 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net Subsequent chemical modifications, such as reduction, lead to the final product. Another approach starts from malononitrile, which is treated with an ionic salt derived from dimethylformamide (DMF) and dimethyl sulfate (B86663) to generate the same enamine intermediate, which is then reacted with acetamidine hydrochloride. researchgate.net

The synthesis of related pyrimidinones (B12756618) can also be achieved through the reaction of active methylene (B1212753) compounds with nitrogen-containing precursors like amidines or thiourea (B124793). rsc.org These reactions can be performed in various solvents, including water, and can be used to build a diverse library of pyrimidine (B1678525) derivatives through sequential reactions. rsc.org

A common precursor in many of these syntheses is 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. researchgate.net Its synthesis has been approached through various routes involving carbonitrile-substituted pyrimidines. researchgate.net

Table 1: Key Intermediates in Conventional Synthesis

| Intermediate Compound | Role in Synthesis |

| 2-Cyanoacetamide | Starting material |

| Malononitrile | Starting material |

| Enamine Intermediate | Formed from 2-cyanoacetamide or malononitrile |

| Acetamidine | Condensation partner for enamine intermediate |

| 4-amino-2-methylpyrimidine-5-carbonitrile | Key pyrimidine intermediate |

Hydrogenation of Precursors (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile)

A crucial step in several synthetic routes to this compound and its derivatives is the hydrogenation of a nitrile precursor. Specifically, 4-amino-2-methylpyrimidine-5-carbonitrile serves as a common intermediate that can be reduced to form the corresponding aminomethylpyrimidine. researchgate.net

This reduction is a key transformation, converting the cyano group at the 5-position of the pyrimidine ring into an aminomethyl group. This process is a critical step in forming the final structure of molecules like 4-amino-5-aminomethyl-2-methylpyrimidine, a direct precursor to thiamine (B1217682) (Vitamin B1). researchgate.net The hydrogenation step is integral to scalable processes developed for industrial applications. researchgate.net

Advanced Synthesis Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been applied to the synthesis of pyrimidinones.

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced control over reaction parameters, improved scalability, and better reproducibility compared to traditional batch processes. nih.govyoutube.com These systems allow for reagents to be continuously mixed and reacted in a controlled environment, which can lead to higher yields and shorter reaction times. nih.gov While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided results, the general principles of flow chemistry are applicable to the synthesis of pyrimidine derivatives. acsgcipr.org The methodology has been successfully used for the synthesis of other nitrogen-containing heterocycles and functional materials. nih.gov The transition from batch to flow processes often involves establishing reaction kinetics in batch mode first and then optimizing the parameters for a continuous flow reactor. youtube.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrimidine derivatives. researchgate.netnih.govnih.govijres.org This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govijres.org

The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for pyrimidinone synthesis that has been significantly improved by microwave irradiation. researchgate.netnih.gov Microwave-assisted Biginelli reactions have been performed in alcoholic media or even under solvent-free conditions, demonstrating the versatility and eco-friendly nature of this approach. researchgate.netnih.govijres.org For instance, the synthesis of certain thiazolo[5,4-d]pyrimidines can be achieved in as little as 5 minutes using microwave irradiation. researchgate.net Similarly, other pyrimidine derivatives have been synthesized with significantly higher yields (79-85%) and shorter reaction times (7-10 minutes) using microwaves compared to conventional heating (58-65% yield in 4 hours). ijres.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Method | Reaction Time | Yield |

| Conventional Heating | 4 hours | 58-65% ijres.org |

| Microwave-Assisted | 7-10 minutes | 79-85% ijres.org |

Multi-Component Reactions for Pyrimidinone Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.govorganic-chemistry.org This approach is atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. nih.gov

The Biginelli reaction is a prime example of an MCR used for the synthesis of dihydropyrimidinones. nih.gov This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov The mechanism is thought to proceed through the formation of an iminium intermediate, which then undergoes a series of additions and cyclization to form the pyrimidinone ring. researchgate.net

More broadly, various MCRs have been developed for the synthesis of diverse pyrimidine and fused pyrimidine systems. nih.govnih.govrsc.org For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, yielding a variety of substituted pyrimidines. nih.gov These reactions often proceed through a cascade of condensation and dehydrogenation steps. nih.gov The synthesis of pyrido[2,3-d]pyrimidines via MCRs has also been studied, with proposed mechanisms involving Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov

Biginelli-type Reactions for Dihydropyrimidinones

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). ijarsct.co.inbenthamdirect.com This one-pot multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. ijarsct.co.inscielo.org.mx The reaction is valued for its simplicity and ability to generate functionally diverse pyrimidinone cores in a single step. benthamdirect.com

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. A widely accepted mechanism begins with the rate-determining nucleophilic addition of the urea to the aldehyde, which, after acid-catalyzed condensation, forms an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack by the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.

While the classic Biginelli protocol often suffers from low yields, especially with substituted or aliphatic aldehydes, numerous modern modifications have significantly improved its efficiency. scielo.org.mx These improvements largely involve the use of more effective catalysts, including both Brønsted and Lewis acids. The use of catalysts like ytterbium triflate (Yb(OTf)₃) or indium(III) chloride (InCl₃) has been shown to increase yields and shorten reaction times, even under solvent-free conditions. researchgate.net

| Catalyst | Conditions | Yield (%) | Reference |

| HCl | Ethanol, Reflux | Low | scielo.org.mx |

| ZnCl₂ | Acetic Acid, RT | Moderate to Good | researchgate.net |

| MgBr₂ | Solvent-free | High | N/A |

| Dicalcium Phosphate (B84403) Dihydrate (DCPD) | Solvent-free, 90°C | 98 | scielo.org.mx |

| Sulfonated Carbon (from Rice Husk) | Solvent-free, 100°C | 92 | rsc.org |

This table provides a summary of various catalysts used in the Biginelli reaction and their reported effectiveness.

Annulation Reactions and Heterocyclic Coupling Strategies

Beyond the classic multicomponent approach, annulation reactions and heterocyclic coupling strategies offer powerful routes to construct and functionalize the pyrimidinone ring system. Annulation refers to a ring-forming reaction where a new ring is built onto an existing molecular fragment. The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) reaction to create a six-membered ring, a principle that can be adapted for heterocycle synthesis. youtube.com

In the context of pyrimidinones, annulation can involve the reaction of precursors like amides with reagents such as phosphorus oxychloride to yield chloropyrimidinones, which are versatile intermediates for further functionalization. capes.gov.br Another strategy involves the recyclization of pyrimidinium salts with nucleophiles like hydrazides, which can lead to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. researchgate.net

Heterocyclic coupling strategies are essential for introducing molecular diversity to a pre-formed pyrimidinone core. For instance, fully substituted pyrimidines can be synthesized and then subjected to Suzuki cross-coupling reactions to introduce aryl or other functional groups. mdpi.com This is often achieved by converting a hydroxyl group on the pyrimidine ring into a better leaving group, such as a tosylate, to facilitate the palladium-catalyzed coupling. mdpi.com Similarly, pyrimidinone precursors containing alkyne functions can undergo copper-catalyzed 'click' cycloaddition reactions with various azides to attach triazole rings, creating complex hybrid molecules.

Regioselective Synthesis Strategies for this compound Analogs

Regioselectivity—the control over the position of chemical bond formation—is critical when synthesizing substituted pyrimidinone analogs, as the placement of functional groups dictates the molecule's biological activity. Several strategies have been developed to achieve high regioselectivity in the synthesis of aminopyrimidinones.

One powerful technique is directed ortho-metalation, specifically using a highly regioselective lithiation-substitution protocol. nih.govnih.gov For example, to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, 2-amino-6-methyl-4(3H)-pyrimidinone can be treated with n-butyllithium (n-BuLi). nih.gov This generates a dianion intermediate, and subsequent reaction with an electrophile (e.g., an alkyl bromide) leads to substitution specifically at the C-6 methyl group, which is the more nucleophilic site, without O- or N-alkylation. nih.gov This method allows for the precise installation of various substituents at the C-6 position.

Another approach to achieving regioselectivity involves the condensation of unsymmetrical precursors. For instance, the reaction of amidines with 1,3-dicarbonyl compounds is a common route to pyrimidines. When an unsymmetrical dicarbonyl compound is used, two different product isomers can potentially form. The reaction conditions, including the catalyst and solvent, can be tuned to favor the formation of one regioisomer over the other, providing a direct route to specifically substituted pyrimidine derivatives. mdpi.com

Green Chemistry Principles in the Synthesis of Pyrimidinone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidinone derivatives to reduce environmental impact, minimize waste, and enhance safety and efficiency. benthamdirect.com The Biginelli reaction, as a one-pot multicomponent reaction, is inherently aligned with green chemistry ideals by maximizing atom economy and reducing the number of synthetic steps and purification processes. mdpi.com

Modern green approaches to pyrimidinone synthesis focus on several key areas:

Use of Green Catalysts: There is a strong emphasis on developing heterogeneous and reusable catalysts. Examples include dicalcium phosphate dihydrate (DCPD) and sulfonated carbons derived from agro-industrial waste like rice husks, which are inexpensive, efficient, and can be easily recovered and reused for multiple reaction cycles. scielo.org.mxrsc.org Natural biocatalysts found in fruit juices (containing citric and ascorbic acid) have also been explored as low-cost, non-toxic alternatives to conventional acid catalysts. ijarsct.co.in

Solvent-Free and Alternative Solvents: Many modern protocols for the Biginelli reaction are performed under solvent-free conditions, often with mechanical mixing (ball milling) or gentle heating. scielo.org.mxmdpi.com This eliminates the use of volatile and often toxic organic solvents. When a solvent is necessary, bio-based alternatives like vegetable oil have been shown to be highly effective and more sustainable than petroleum-derived solvents. rsc.org

Alternative Energy Sources: To accelerate reaction rates and improve yields, alternative energy sources are employed. These include microwave irradiation and ultrasound-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often lead to cleaner products with higher purity. acs.orgnih.gov

| Green Approach | Method/Catalyst | Key Advantages | Reference |

| Mechanochemistry | Catalyst-free ball milling | Solvent-free, >98% yields, short reaction time | mdpi.com |

| Heterogeneous Catalysis | Sulfonated carbon from rice husk | Reusable, solvent-free, derived from waste | rsc.org |

| Bio-based Solvents | Virgin or waste palm oil | Renewable, non-toxic, recoverable, safer than traditional solvents | rsc.org |

| Biocatalysis | Fruit juices (e.g., Kiwi) | Renewable, low-cost, mild conditions, biodegradable | ijarsct.co.in |

| Ultrasound Irradiation | Various catalysts | Reduced reaction times, high yields, high purity | nih.gov |

This table compares different green chemistry methodologies applied to the synthesis of pyrimidinone derivatives.

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Methylpyrimidin 4 5h One

Nucleophilic Substitution Reactions of 5-amino-2-methylpyrimidin-4(5H)-one

Nucleophilic substitution is a fundamental class of reactions for modifying heterocyclic systems like pyrimidine (B1678525). In the context of this compound, these reactions can occur through two primary pathways: substitution at the pyrimidine ring and reactions involving the amino group acting as a nucleophile.

For substitution to occur at the pyrimidine ring, a suitable leaving group, typically a halogen, must be present. For instance, the treatment of a 4-chloropyrimidine (B154816) derivative with various nucleophiles such as dimethylamine, sodium phenoxide, or sodium thiophenoxide results in the displacement of the chloride to yield the corresponding 4-substituted products. rsc.org Similarly, the chloro group in 4-chlorothienopyrimidines can be substituted by amino acids. researchgate.net While this compound does not possess an inherent leaving group on the ring, it can be introduced through synthetic modification, thereby opening pathways for diversification via nucleophilic substitution.

The exocyclic amino group at the C5 position is nucleophilic and can react with electrophilic species. nih.govnih.gov For example, it can participate in reactions with alkyl halides or other alkylating agents, although care must be taken to control the degree of substitution and potential side reactions at other nucleophilic sites within the molecule.

| Reaction Type | Reagent Example | Product Type | Reference |

| Displacement of Halogen | Dimethylamine | 4-Aminopyrimidine derivative | rsc.org |

| Displacement of Halogen | Sodium Phenoxide | 4-Phenoxypyrimidine derivative | rsc.org |

| Displacement of Halogen | Amino Acid | 4-(Amino acid)-pyrimidine derivative | researchgate.net |

Condensation Reactions of this compound

Condensation reactions are a cornerstone of organic synthesis, involving the combination of two molecules to form a larger molecule with the elimination of a small molecule, such as water or ammonia. wikipedia.orglibretexts.org The 5-amino group of this compound is a prime site for such transformations.

This amino group can react with a variety of carbonyl-containing compounds. libretexts.orglabxchange.org For example, reaction with aldehydes or ketones leads to the formation of Schiff bases (imines). This process involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. mdpi.com The reaction of an amino group with a carboxylic acid or its derivatives (like esters or acyl chlorides) results in the formation of an amide bond, a reaction of fundamental importance in peptide and medicinal chemistry. libretexts.orglabxchange.orgyoutube.com These condensation reactions are versatile and allow for the covalent attachment of a wide array of substituents to the pyrimidine core.

| Reactant | Functional Group Formed | Byproduct | Reference |

| Aldehyde/Ketone | Schiff Base (Imine) | Water | mdpi.com |

| Carboxylic Acid | Amide | Water | libretexts.org |

| Ester | Amide | Alcohol | libretexts.org |

| Acyl Chloride | Amide | HCl | labxchange.org |

Functionalization of Amino and Methyl Groups

The amino and methyl groups of this compound are key handles for introducing structural diversity.

Functionalization of the Amino Group: The C5-amino group can undergo a variety of chemical transformations beyond the condensation reactions mentioned above. mdpi.com These include:

Acylation: Reaction with acid anhydrides or acyl chlorides to form amides. This is a common strategy to introduce a wide range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to the corresponding urea (B33335) or thiourea (B124793) derivatives.

Reductive Amination: The amino group can be used in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines. mdpi.com

Functionalization of the Methyl Group: The C2-methyl group, while generally less reactive than the amino group, can also be functionalized. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Deprotonation and Alkylation: The protons on the methyl group can be sufficiently acidic to be removed by a strong base. The resulting carbanion can then react with electrophiles, such as alkyl halides, allowing for the elongation of the carbon chain. A similar regioselective lithiation-substitution protocol has been used to introduce substituents at the C6-position of 2-amino-4(3H)-pyrimidinone derivatives. nih.gov

Condensation: The activated methyl group can potentially participate in condensation reactions with aldehydes or other electrophiles under specific conditions.

Formation of Fused Heterocyclic Systems from this compound Precursors

The structure of aminopyrimidines is ideally suited for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The 5-amino group, in conjunction with the adjacent ring atoms and keto group, can act as a synthon for building new rings.

A common strategy involves the multicomponent reaction of an aminopyrimidine derivative, an aldehyde, and a compound with an active methylene (B1212753) group (like dimedone or 1,3-indanedione). sharif.edusharif.edu For instance, the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aromatic aldehydes and dimedone, under catalytic conditions, yields pyrimido[4,5-b]quinoline derivatives. sharif.edusharif.edu Similarly, reactions with barbituric acid derivatives can lead to the formation of pyrimido[4,5-d]pyrimidines. researchgate.net

These reactions often proceed through an initial condensation to form a reactive intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to afford the final fused product. The use of various catalysts, including novel ionic liquids and magnetic nanoparticles, has been explored to improve the efficiency and environmental friendliness of these syntheses. sharif.edusharif.eduoiccpress.com

| Reactants (with Aminopyrimidine Analogues) | Fused System Formed | Catalyst Example | Reference |

| Aromatic aldehyde, Dimedone | Pyrimido[4,5-b]quinolone | Fe3O4@nano-cellulose/Sb(V) | sharif.edusharif.edu |

| Aromatic aldehyde, 1,3-Indanedione | Indenopyrido[2,3-d]pyrimidine | Fe3O4@nano-cellulose/Sb(V) | sharif.edusharif.edu |

| Aldehyde, Barbituric acid, Urea/Thiourea | Pyrimido[4,5-d]pyrimidine | MnCoFe2O4@ovalbumin | researchgate.net |

| Aldehyde, Barbituric acid | Pyrimido[4,5-d]pyrimidine | DABCO-based ionic liquid | oiccpress.com |

Strategies for Introducing Diverse Substituents

The development of derivatives from the this compound scaffold relies on a range of synthetic strategies to introduce chemical diversity. nih.gov A comprehensive approach combines direct functionalization of the existing groups with the construction of new, substituted rings.

Key strategies include:

Exploitation of the Amino Group: As the most reactive nucleophilic center, the 5-amino group is the primary point for introducing a vast array of substituents via acylation, alkylation, sulfonylation, and condensation reactions. mdpi.commdpi.com

Modification of the Methyl Group: The C2-methyl group serves as a secondary site for functionalization, primarily through reactions involving its deprotonation followed by electrophilic attack, enabling chain extension and the introduction of various functional groups. nih.gov

Ring Annulation Reactions: Using the inherent reactivity of the aminopyrimidinone system, particularly the 5-amino group, to build fused rings is a powerful strategy. Multicomponent reactions are especially efficient, allowing for the assembly of complex, substituted heterocyclic systems like pyrimido[4,5-b]quinolines or pyrimido[4,5-d]pyrimidines in a single step. sharif.edusharif.eduresearchgate.netoiccpress.com

Substitution via Halogenated Intermediates: Although the parent compound lacks a leaving group, strategic halogenation of the pyrimidine ring would create a key intermediate for introducing a wide range of nucleophiles, a common tactic in the synthesis of substituted pyrimidines. rsc.orgresearchgate.netnih.gov For example, the C4-chlorine atom in 2,4-dichloropyrimidine (B19661) derivatives can be selectively displaced by amines to build libraries of substituted aminopyrimidines. nih.gov

These strategies, often used in combination, provide a robust toolbox for the derivatization of the this compound core, facilitating the exploration of its potential in various scientific fields.

Spectroscopic and Structural Elucidation of 5 Amino 2 Methylpyrimidin 4 5h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and detailed spectral assignments for 5-amino-2-methylpyrimidin-4(5H)-one are not available in the reviewed literature. For a definitive structural assignment, such data would be essential to confirm the positions of the methyl and amino groups and to elucidate the tautomeric form present in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

While general characteristic IR absorption bands for amino and carbonyl groups could be predicted, specific experimental IR spectra for this compound have not been found. Such data would be crucial for identifying the vibrational modes of the functional groups and understanding the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound, which would be determined by mass spectrometry, are not documented in the available resources. This information is vital for confirming the molecular formula and for gaining insights into the compound's stability and structural features.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for this compound did not yield any results. This type of analysis is indispensable for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Probes for Specific Interactions

Investigations into the specific interactions of this compound using advanced spectroscopic techniques have not been reported in the scientific literature searched.

Computational and Theoretical Investigations of 5 Amino 2 Methylpyrimidin 4 5h One and Pyrimidinone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. It is instrumental in predicting molecular geometries, reaction mechanisms, and various spectroscopic properties with a good balance between accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations provide significant insights into their chemical behavior and potential applications.

Geometric Optimization and Structural Parameters

Geometric optimization is a fundamental step in computational chemistry that determines the lowest energy structure of a molecule. nih.gov Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, researchers can calculate the optimized structural parameters, including bond lengths and bond angles, which are crucial for understanding the molecule's stability and reactivity. researchgate.net For instance, the optimization of pyrimidine derivatives reveals that these molecules are often non-planar. ijcce.ac.ir

The process involves finding a true minimum on the potential energy surface, which is confirmed by ensuring there are no negative frequencies in the vibrational analysis. nih.gov These calculations have been successfully applied to a variety of pyrimidine-containing compounds, providing data that often shows good agreement with experimental results where available. nsf.gov The structural parameters obtained from DFT, such as the bond lengths within the pyrimidine ring and between the ring and its substituents, are essential for understanding the electronic effects and steric interactions within the molecule. researchgate.net

Table 1: Representative DFT Optimized Structural Parameters for a Pyrimidinone Derivative Note: This table is a generalized representation based on typical findings in DFT studies of similar compounds and does not represent experimentally verified data for 5-amino-2-methylpyrimidin-4(5H)-one.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C2-N1 Bond Length | 1.38 |

| N1-C6 Bond Length | 1.39 |

| C6-C5 Bond Length | 1.45 |

| C5-C4 Bond Length | 1.52 |

| C4-N3 Bond Length | 1.41 |

| N3-C2 Bond Length | 1.37 |

| C4=O Bond Length | 1.23 |

| C2-N1-C6 Bond Angle | 118.5 |

| N1-C6-C5 Bond Angle | 120.0 |

| C6-C5-C4 Bond Angle | 116.2 |

| C5-C4-N3 Bond Angle | 115.8 |

| C4-N3-C2 Bond Angle | 124.5 |

| N3-C2-N1 Bond Angle | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and electronic properties of molecules. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests high stability and lower reactivity. irjweb.com DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.net For pyrimidine derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their behavior in chemical reactions. wuxibiology.com For example, a study on pyrimidine derivatives showed that compounds with lower energy gaps were more reactive. wjarr.com The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. youtube.com

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a Pyrimidinone Derivative Note: This table is a generalized representation based on typical findings in DFT studies of similar compounds and does not represent experimentally verified data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.deyoutube.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, a phenomenon known as hyperconjugation. youtube.com

This analysis is crucial for understanding intramolecular charge transfer and the stability of molecular systems. uni-muenchen.de For pyrimidine derivatives, NBO analysis can reveal the nature of the bonding within the heterocyclic ring and with its substituents. It helps to identify the delocalization of electron density from lone pairs of heteroatoms or from bonding orbitals to adjacent antibonding orbitals. wisc.edu These delocalization effects can significantly influence the molecule's geometry, stability, and reactivity. The stabilization energies calculated through NBO analysis provide a quantitative measure of these electronic interactions. wisc.edu

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pyrimidinone Derivative Note: This table is a generalized representation based on typical findings in NBO analyses of similar compounds and does not represent experimentally verified data for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 35.5 |

| LP(1) N3 | π(C4-C5) | 28.2 |

| π(C5-C6) | π(C2-N3) | 18.9 |

| LP(1) O | σ(C4-N3) | 22.1 |

E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Quantum Chemical Parameters and Reactivity Indices (e.g., Fukui indices)

Beyond the HOMO-LUMO gap, a range of quantum chemical parameters and reactivity indices derived from DFT calculations offer deeper insights into the chemical reactivity of molecules. mdpi.com These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). wjarr.com Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness and softness quantify the resistance to change in electron distribution. wjarr.com The electrophilicity index measures the propensity of a species to accept electrons. wjarr.com

Fukui functions are another powerful tool for predicting regioselectivity in chemical reactions. They identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These indices are crucial for understanding the reactivity patterns of complex molecules like pyrimidine derivatives. dergipark.org.tr For example, studies have shown that pyrimidine derivatives can have higher electrophilicity indices compared to other compounds, indicating they are good electrophiles. wjarr.com

Table 4: Calculated Quantum Chemical Parameters for a Pyrimidinone Derivative Note: This table is a generalized representation based on typical findings in DFT studies of similar compounds and does not represent experimentally verified data for this compound.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. ijcce.ac.irrsc.org It allows for the prediction of excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By applying TD-DFT, researchers can simulate the electronic spectra of pyrimidine derivatives in various solvents, providing valuable information about their electronic transitions. ijcce.ac.irresearchgate.net The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as the transition from the HOMO to the LUMO. physchemres.org The results from TD-DFT calculations are often in good agreement with experimental spectra, making it a reliable tool for assigning absorption bands and understanding the photophysical properties of these compounds. ijcce.ac.irresearchgate.net

Table 5: Representative TD-DFT Calculated Electronic Transitions for a Pyrimidinone Derivative Note: This table is a generalized representation based on typical findings in TD-DFT studies of similar compounds and does not represent experimentally verified data for this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.65 | 267 | 0.25 | HOMO -> LUMO |

| 5.12 | 242 | 0.18 | HOMO-1 -> LUMO |

| 5.58 | 222 | 0.32 | HOMO -> LUMO+1 |

Molecular Docking Studies of Pyrimidinone Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). remedypublications.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comtandfonline.com

For pyrimidinone derivatives, which exhibit a wide range of biological activities, molecular docking studies are crucial for identifying their potential protein targets and elucidating their binding modes. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrimidinone derivative and the amino acid residues in the active site of the target protein. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. remedypublications.com These computational predictions can then guide the synthesis of new derivatives with improved potency and selectivity. tandfonline.com

Ligand-Protein Interaction Analysis

Analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while the various substituents can engage in a range of other interactions. researchgate.net

For instance, in the context of anti-malarial drug design, the substituted pyrimidine moiety is rich in hydrogen bond acceptors and donors, as well as hydrophobic groups. researchgate.net This allows for a variety of interactions with the active site of target enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR-TS), which possesses both chargeable and non-polar amino acids. researchgate.net Molecular docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have shown that amino groups on the pyrimidine ring can form hydrogen bonds with amino acid residues such as ILE10 and THR14. nih.gov

The binding of pyrimidine derivatives to Janus kinase 2 (JAK2) has also been studied. The pyrimidin-2-amine structure can form crucial hydrogen bonds with the amino acid residues TYR931 and LEU932, which is vital for maintaining its inhibitory activity. nih.gov Furthermore, studies on fatty acid-binding protein 4 (FABP4) inhibitors have shown that the hydrophobic pocket of the protein engages in hydrogen bonding with the carboxylate of fatty acids, and a network of water molecules can also mediate these interactions. nih.gov

A summary of key amino acid interactions with pyrimidine derivatives is presented in the table below.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| PfDHFR-TS | Leu46, Asp54, Ser111, Thr185 | Hydrogen Bonding, van der Waals |

| Cyclin-dependent kinase 2 | ILE10, THR14, GLU12, LYS129, GLY11, VAL18 | Hydrogen Bonding, Alkyl-pi, van der Waals |

| JAK2 | TYR931, LEU932 | Hydrogen Bonding |

| FABP4 | Not specified | Hydrogen Bonding, Hydrophobic |

Binding Mode Predictions

Predicting the binding mode of a ligand within a protein's active site is a cornerstone of computational drug design. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net These predictions are crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

For pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets. For example, in the development of second-generation ALK inhibitors, molecular docking was used to understand how different groups on the pyrimidine core could enhance biological activities. thieme-connect.com Similarly, docking studies of pyrimidinone derivatives with EGFR predicted good fitting, with docking scores ranging from -19.01 to -27.99. tandfonline.com

In the context of COVID-19 research, molecular docking of pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 has been performed to evaluate their antiviral potential. mdpi.com For cyclin-dependent kinase 2 inhibitors, docking data revealed binding energies for various pyrimidine derivatives, with compounds having electron-withdrawing substituents showing better activity. nih.gov

The predicted binding modes often highlight key interactions that stabilize the ligand-protein complex. For instance, the binding of some pyrimidine derivatives to PfDHFR-TS is characterized by van der Waals contacts and a few hydrogen bonds. researchgate.net The accuracy of these binding mode predictions can be further assessed and refined using more computationally intensive methods like molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent drugs. sysrevpharm.orgnih.govresearchpublish.com

For pyrimidine derivatives, QSAR studies have been successfully applied to various therapeutic targets. These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the QSAR model. nih.govnih.gov

One study on pyrimidine derivatives as VEGFR-2 inhibitors used MLR and ANN to develop QSAR models. nih.govnih.gov The performance of these models was evaluated using statistical parameters like the squared correlation coefficient (R²), root mean square error (RMSE), and the cross-validated correlation coefficient (Q²). nih.govnih.gov The ANN model, with an R² of 0.998, outperformed the MLR model (R² = 0.889), indicating the non-linear nature of the structure-activity relationship. nih.govnih.gov

Another QSAR study on substituted pyrimidines as HCV replication inhibitors also utilized MLR, achieving an R² of 0.81. researchpublish.com In the development of JAK3 inhibitors, a robust QSAR model was built using MLR and further refined with an ANN, resulting in R² values of 0.89 and 0.95, respectively. tandfonline.com

The table below summarizes the statistical parameters of some QSAR models for pyrimidine derivatives.

| Target | Model | R² | Q² | RMSE |

| VEGFR-2 | MLR | 0.889 | Not specified | Not specified |

| VEGFR-2 | ANN | 0.998 | Higher than MLR | Lower than MLR |

| HCV NS5B | MLR | 0.81 | 3.012 | Not specified |

| ALK | CoMFA | 0.998 | 0.663 | Not specified |

| ALK | CoMSIA | 0.988 | 0.730 | Not specified |

| JAK3 | MLR | 0.89 | 0.65 | Not specified |

| JAK3 | ANN | 0.95 | Not specified | Not specified |

These QSAR models not only predict the activity of new compounds but also provide insights into the key structural features that influence their biological activity, thereby guiding further drug design efforts. thieme-connect.com

Molecular Dynamics Simulations to Elucidate Interaction Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. chemrxiv.orgyoutube.com By simulating the movement of atoms and molecules, MD can provide detailed insights into the mechanisms of ligand-protein binding, conformational changes, and the stability of molecular complexes. kashanu.ac.irmdpi.comyoutube.com

In the context of pyrimidinone derivatives, MD simulations have been employed to investigate their interactions with various protein targets. For instance, MD simulations of thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors were performed for 100 nanoseconds to confirm the stable binding of the lead compound within the EGFR protein. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the dynamic network of interactions that stabilize the bound state.

MD simulations are also used to calculate binding free energies, which can help in ranking different ligands and predicting their binding affinities. chemrxiv.org The molecular mechanics/generalized Born surface area (MM/GBSA) method is a popular approach for estimating binding free energies from MD trajectories. tandfonline.com

A study on JAK3 inhibitors utilized 500 ns MD simulations to confirm the stability of newly designed inhibitors within the JAK3 binding site. tandfonline.com The results of these simulations, combined with MM/GBSA calculations, supported the high binding affinity of the designed compounds. tandfonline.com Similarly, MD simulations have been used to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines to CDK2 and CDK7, providing insights into the structural and electronic basis for their selectivity. nih.gov

The insights gained from MD simulations are crucial for understanding the dynamic nature of ligand-protein interactions and for the rational design of more effective and selective drugs.

Theoretical Studies of Isomerism and Tautomerism in Pyrimidinones (B12756618)

Isomerism and tautomerism are fundamental concepts in chemistry that describe the existence of different forms of a molecule with the same chemical formula. wikipedia.org Tautomers are isomers that readily interconvert through a chemical reaction called tautomerization, which commonly involves the migration of a proton. wikipedia.org This phenomenon is particularly relevant for heterocyclic compounds like pyrimidinones. chemicalbook.com

Pyrimidinones, including 4-pyrimidinone, can exist in different tautomeric forms, primarily the keto and enol forms. chemicalbook.com The relative stability of these tautomers can be investigated using theoretical methods, such as ab initio and semi-empirical quantum chemical calculations. chemicalbook.comacs.org

Theoretical studies on 4-pyrimidone have shown that the keto form is the most stable structure in the gas phase. chemicalbook.com The addition of water does not alter this stability order. chemicalbook.com The interconversion between the keto and enol forms, which involves intramolecular proton migration, requires a significant activation energy. chemicalbook.com However, in the presence of water, this activation energy is greatly reduced due to the formation of hydrogen bonds that facilitate the proton transfer. chemicalbook.com

The concept of tautomerism is also crucial for understanding the structure and function of nucleic acid bases like cytosine, uracil, and guanine, which contain a pyrimidine or purine (B94841) core. pearson.com These bases can exist in tautomeric forms with aromatic hydroxy groups. pearson.com

The study of tautomerism in pyrimidinones is essential for understanding their chemical reactivity, spectroscopic properties, and biological activity. Theoretical calculations provide valuable insights into the relative stabilities of different tautomers and the mechanisms of their interconversion.

Investigation of Noncovalent Interactions in Supramolecular Assemblies

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by noncovalent interactions. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and host-guest interactions, are crucial for the formation of well-defined supramolecular assemblies. acs.orgmdpi.com

Pyrimidinone derivatives, with their ability to form multiple hydrogen bonds, are excellent building blocks for constructing supramolecular structures. The ureidopyrimidinone (UPy) motif, for example, is known to form strong and directional quadruple hydrogen bonds, leading to the formation of robust supramolecular polymers. nih.gov

The formation of these supramolecular assemblies can be driven by a combination of different noncovalent interactions. acs.org For instance, a system based on calix nih.govpyrrole and pillar mdpi.comarene utilizes orthogonal noncovalent interactions, including metal coordination, host-guest chemistry, and multiple hydrogen bonding, to create complex supramolecular structures. acs.org

The investigation of these noncovalent interactions is often aided by computational methods. Quantum theory of atoms in molecules (QTAIM) and molecular electrostatic potential (MEP) surface calculations can be used to characterize and quantify these interactions. mdpi.com For example, in a Pb(II) complex, QTAIM analysis confirmed the tetrel bonding character of the Pb⋯N interactions. mdpi.com

The study of noncovalent interactions in supramolecular assemblies of pyrimidinone derivatives is a rapidly growing field with potential applications in materials science, nanotechnology, and drug delivery. nih.gov The ability to control the self-assembly process through the careful design of the molecular components opens up possibilities for creating novel materials with tailored properties and functions. nih.govchemrxiv.org

Biochemical Interactions and in Vitro Biological Activities of 5 Amino 2 Methylpyrimidin 4 5h One and Its Derivatives

Role as a Precursor in Metabolic Pathways (e.g., Thiamine (B1217682) Biosynthesis)

The pyrimidine (B1678525) moiety of thiamine (Vitamin B1) is a critical component for all living organisms. The compound 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a tautomeric form of 5-amino-2-methylpyrimidin-4(5H)-one, is a key biogenetic precursor to the essential cofactor thiamine pyrophosphate (TPP). wikipedia.org In bacteria, fungi, and plants, the biosynthesis of thiamine involves the separate synthesis of this pyrimidine moiety and a thiazole moiety, which are subsequently combined to form thiamine monophosphate (ThMP). researchgate.netwikipedia.orgresearchgate.net

In most prokaryotes and eukaryotes like yeast and plants, the pyrimidine and thiazole moieties are synthesized through distinct branches of the thiamine biosynthetic pathway before being coupled. nih.gov In bacteria, the pyrimidine ring, specifically 4-amino-5-hydroxymethyl-2-methyl-pyrimidine phosphate (B84403) (HMP-P), is generated from 5-aminoimidazole ribotide (AIR) through a complex rearrangement reaction. wikipedia.orgnih.gov This pyrimidine precursor is then pyrophosphorylated before being condensed with the thiazole precursor, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), to form ThMP. researchgate.netresearchgate.net A final phosphorylation step yields TPP, the active cofactor. nih.gov

Interactions with Enzymes (e.g., HMPP kinase)

The conversion of the pyrimidine precursor into its active form for thiamine synthesis involves specific enzymatic phosphorylation steps. The enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase, also known as ThiD, plays a crucial role in this process. uniprot.orguniprot.org ThiD is a bifunctional enzyme that catalyzes two consecutive phosphorylation reactions. nih.govebi.ac.uk

Initially, it phosphorylates 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) to its monophosphate form, HMP-P. Subsequently, ThiD phosphorylates HMP-P to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). nih.govuniprot.org Structural studies have shown that ThiD can utilize both HMP and HMP-P as substrates within the same active site to carry out these sequential phosphorylations. nih.gov This pyrophosphorylated pyrimidine, HMP-PP, is the activated form that couples with the thiazole moiety in the final steps of thiamine biosynthesis. wikipedia.orgnih.gov

Interactions with Cellular Transporters (e.g., Thiamine Uptake)

Organisms that cannot synthesize thiamine de novo rely on cellular transporters to acquire thiamine or its precursors from the environment. nih.gov The pyrimidine precursor HMP is a key molecule in these uptake and salvage pathways. In some enteric bacteria, kinases such as ThiM, ThiD, and ThiK are involved in salvaging HMP and other precursors from the medium. nih.gov

Studies on the bacterium Listeria monocytogenes have shown that its intracellular replication depends on both thiamine uptake and the salvage of HMP. nih.gov In the thiamine auxotroph Helicobacter pylori, the PnuT transporter facilitates the uptake of thiamin. The incorporation of radiolabeled thiamin by H. pylori was observed to be partially inhibited by 2-methyl-4-amino-5-hydroxymethylpyrimidine, indicating that this pyrimidine precursor interacts with the thiamine transport system.

Furthermore, human thiamine transport is mediated by transporters THTR1 and THTR2. researchgate.netyoutube.com These transporters are crucial for delivering thiamine to tissues with high metabolic demands. researchgate.net The ability of HMP to interact with such transport systems highlights its importance not only in biosynthesis but also in cellular salvage and uptake mechanisms.

In Vitro Investigation of Antimicrobial Properties of Pyrimidinone Derivatives

Pyrimidine derivatives have demonstrated a wide spectrum of antimicrobial activities in various in vitro studies. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi.

Research has shown that certain pyrimidinone derivatives exhibit significant activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Some synthesized compounds were also effective against Bacillus subtilis. Concurrently, these derivatives generally showed less activity against Gram-negative bacteria. clinmedjournals.orgnih.govbiorxiv.org In antifungal screenings, moderate inhibitory activity has been observed against Candida albicans.

The table below summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives against various microorganisms.

| Compound Type | Test Organism | Activity / Result |

| Tetrasubstituted Pyrimidines | Staphylococcus aureus | IC50 values ranging from 11.6 to 62.0 µM; bactericidal activity and biofilm inhibition. nih.gov |

| Pyrimidine Derivatives | Staphylococcus aureus | Active |

| Pyrimidine Derivatives | Bacillus subtilis | Active |

| Pyrimidine Derivatives | Candida albicans | Moderately Active |

In Vitro Investigation of Antiviral Properties of Pyrimidinone Derivatives

The antiviral potential of pyrimidine derivatives has been extensively investigated, with many compounds showing efficacy against a range of DNA and RNA viruses. mdpi.com These derivatives serve as a promising scaffold for the development of novel antiviral agents. nih.govnih.gov

Studies have identified pyrimido[4,5-d]pyrimidine derivatives that exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research has demonstrated that certain pyrimidine analogues can inhibit the replication of Herpes Simplex Virus (HSV), with activities comparable to the reference drug Acyclovir. Additionally, pyrazolopyridine derivatives have shown potent inhibition of the HSV-1 replicative cycle, with EC50 values in the low micromolar range. mdpi.com

The table below presents findings from in vitro antiviral screenings of various pyrimidine derivatives.

| Compound Type | Virus | Activity / Result |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy |

| Pyrimidine Derivatives | Herpes Simplex Virus (HSV) | Good antiviral activities, comparable to Acyclovir |

| Pyrazolopyridine Derivatives | Herpes Simplex Virus Type-1 (HSV-1) | EC50 values of ~1 µM |

| Pyrimidine Thioglycosides | SARS-CoV-2 | Moderate potency with IC50 values from 15.41 to 30.34 µM nih.gov |

Mechanism of Action Studies (e.g., against specific viruses)

The mechanisms through which pyrimidine derivatives exert their antiviral effects are varied. nih.gov A primary mechanism involves the inhibition of viral replication by interfering with the synthesis of the viral genome. nih.govnih.gov Nucleoside analogues based on pyrimidine can be intracellularly converted to their triphosphate forms, which then compete with natural substrates for incorporation into viral DNA or RNA, ultimately blocking synthesis. nih.gov

Another significant antiviral strategy involves targeting host cell pathways that are essential for viral replication. asm.org The inhibition of the host's de novo pyrimidine biosynthesis pathway has been shown to have broad-spectrum antiviral activity. asm.orgrupress.org By limiting the available pool of pyrimidines, which are crucial for the rapid transcription of viral genes, these inhibitors effectively suppress viral replication. rupress.org This approach can also establish a type 1 interferon-independent antiviral state by inducing various interferon-stimulated genes. asm.org For certain viruses like HSV-1, pyrazolopyridine derivatives have been suggested to inhibit the viral adsorption process by interacting with viral glycoproteins or cellular receptors like nectin-1. mdpi.com

In Vitro Studies of Anti-inflammatory Activities of Pyrimidinone Derivatives

Pyrimidine derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). mdpi.comnih.gov The COX enzymes, particularly COX-2, are crucial mediators of inflammation, and their inhibition is a key target for anti-inflammatory drugs. mdpi.comnih.gov

In vitro studies have demonstrated that certain pyrimidine derivatives are selective inhibitors of COX-2. mdpi.comnih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. mdpi.com The anti-inflammatory effects of these compounds have been confirmed in cellular assays, where they have been shown to reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells. mdpi.comresearchgate.net

The following table summarizes the in vitro COX inhibitory activity of selected pyrimidine derivatives.

| Compound Class | Enzyme Target | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Pyridazine Derivatives | COX-2 | 0.18 | Celecoxib | 0.35 nih.gov |

| Pyrimidine Derivatives | COX-2 | Results comparable to meloxicam | Meloxicam | - mdpi.comnih.gov |

In Vitro Antineoplastic Activity Evaluations of Pyrimidinone Derivatives

Derivatives of pyrimidinone have been the subject of extensive research to evaluate their potential as antineoplastic agents. In vitro studies have demonstrated that these compounds exhibit cytotoxic and growth inhibitory effects across a wide range of human cancer cell lines. The anticancer activity of these derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.

Numerous studies have documented the growth inhibitory properties of pyrimidinone derivatives against various cancer cell lines. For instance, new 4,6-substituted pyrimidine derivatives have shown inhibitory activity on the proliferation of colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines encyclopedia.pubnih.gov. Similarly, pyrimidinone-5-carbonitriles have displayed potent cytotoxic activity against cell lines such as MCF-7, A549, A498, and Hep-G2 researchgate.net.

The efficacy of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors, with compound 9u showing an IC50 value of 0.35 μM against A549 cells, 3.24 μM against MCF-7 cells, and 5.12 μM against PC-3 cells nih.gov. Another study on thiazolo[4,5-d]pyrimidine derivatives found that compound 3b exhibited strong cytotoxic effects against melanoma cancer cells C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM) nih.gov. The diverse range of cancer cell lines susceptible to these derivatives underscores their potential as broad-spectrum anticancer agents. ekb.egnih.govresearchgate.net

Table 1: Growth Inhibitory Activities of Selected Pyrimidinone Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50/GI50) |

| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | A549 (Lung) | 0.35 µM nih.gov |

| MCF-7 (Breast) | 3.24 µM nih.gov | |

| PC-3 (Prostate) | 5.12 µM nih.gov | |

| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govbiopolymers.org.uathiazolo[4,5-d]pyrimidine-2(3H)-thione) | C32 (Melanoma) | 24.4 µM nih.gov |

| A375 (Melanoma) | 25.4 µM nih.gov | |

| HaCaT (Normal Keratinocytes) | 33.5 µM nih.gov | |

| Pyrimidine-benzothiazole hybrid (Compound 11 ) | EGFR Enzyme | < 1 µM ekb.eg |

| HER2 Enzyme | < 1 µM ekb.eg | |

| Pyrimidine-5-carbonitrile derivative (Compound 6 ) | HepG2 (Liver) | 3.56 µM ekb.eg |

| A549 (Lung) | 5.85 µM ekb.eg | |

| MCF-7 (Breast) | 7.68 µM ekb.eg | |

| Tetrahydropyrimidine derivative (Compound 12 ) | Various cancer cell lines | 37 nM researchgate.net |

| Tetrahydropyrimidine derivative (Compound 15 ) | Various cancer cell lines | 35 nM researchgate.net |

A significant mechanism behind the antineoplastic activity of pyrimidinone derivatives is their ability to inhibit specific enzymes that are overactive in cancer cells. Protein kinase CK2 (formerly casein kinase II) is one such enzyme, which is involved in various cellular processes and is a potential target for cancer therapy. researchgate.net

Several studies have focused on developing pyrimidinone-based compounds as potent and selective CK2 inhibitors. A study involving 60 derivatives of 2-aminopyrimidinone and their 6-aza-substituted analogs identified 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid as a highly efficient inhibitor with an IC50 value of 1.1 μM. nih.gov Other research has identified new ATP-competitive CK2 inhibitors among 4-aminothieno[2,3-d]pyrimidine derivatives. nih.gov For instance, 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP33) was found to be a particularly potent inhibitor with an IC50 of 0.008 μM. nih.gov Similarly, new amino-substituted pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested, with Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate showing an IC50 of 6 μM against protein kinase CK2. biopolymers.org.ua These findings highlight the potential of the pyrimidinone scaffold in designing effective enzyme inhibitors for cancer treatment.

Table 2: Inhibitory Activity of Selected Pyrimidinone Derivatives against Protein Kinase CK2

| Compound | Inhibitory Activity (IC50) |

| 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid | 1.1 µM nih.gov |

| 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP33) | 0.008 µM nih.gov |

| 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP23) | 0.01 µM nih.gov |

| 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP25) | 0.065 µM nih.gov |

| Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate | 6 µM biopolymers.org.ua |

| N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy- benzamide | 19.5 µM biopolymers.org.ua |

Other In Vitro Biological Activity Investigations (e.g., Antioxidant, Anti-diabetic)

Beyond their anticancer properties, pyrimidinone derivatives have been investigated for a range of other in vitro biological activities, notably as antioxidant and anti-diabetic agents.

The antioxidant potential of substituted 5-aminopyrimidines has been described using various in vitro assays. nih.gov A study evaluating a series of these compounds found that 2,4,6-trisubstituted 5-aminopyrimidines showed the highest activity in Trolox equivalent antioxidant capacity (TEAC) and lipid peroxidation (LPO) assays. nih.gov In other research, newly synthesized 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety were assessed for their antioxidant activity through DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays. researchgate.netnih.gov Certain compounds in this series demonstrated significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. researchgate.netnih.gov

In the realm of anti-diabetic research, pyrimidine derivatives have emerged as promising candidates targeting key pathways in diabetes pathogenesis. nih.gov They have been explored as inhibitors of enzymes like α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov For example, a study on dihydropyrimidinone derivatives identified 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (compound A) as a significant α-glucosidase inhibitor, showing 81.99% inhibition with an IC50 value of 1.02 µg/ml, comparable to the standard ascorbic acid. nih.gov Another class of derivatives, sulfonamide-1,3,5-triazine–thiazoles, were found to be potent DPP-4 inhibitors, with compound 8c exhibiting an IC50 of 2.32 nM. rsc.org

Table 3: Other In Vitro Biological Activities of Pyrimidinone Derivatives

| Compound Class/Derivative | Biological Activity | Target/Assay | Key Finding |

| 2,4,6-trisubstituted 5-aminopyrimidines | Antioxidant | TEAC, LPO | Displayed the highest activity in the series. nih.gov |

| 2-amino-5-methylthiazol derivatives (6a, 6c, 6e ) | Antioxidant | DPPH, radical scavenging | Showed significant scavenging effect. nih.gov |

| Dihydropyrimidinone derivative (Compound A ) | Anti-diabetic | α-glucosidase inhibition | IC50 of 1.02 µg/ml. nih.gov |

| Sulfonamide-1,3,5-triazine–thiazole (Compound 8c ) | Anti-diabetic | DPP-4 inhibition | IC50 of 2.32 nM. rsc.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidinone derivatives by identifying the chemical features that influence their biological activity. nih.gov Research has consistently shown that the nature and position of substituents on the pyrimidine ring significantly impact the compound's efficacy and selectivity. nih.gov

In the context of anticancer activity, SAR analysis of benzofuran derivatives revealed that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for cytotoxic activity. mdpi.com For a series of 5-aminopyrazole derivatives, it was found that a 3-unsubstituted pyrazole scaffold was a key determinant for anti-proliferative activity. nih.gov For thiazolo[4,5-d]pyrimidine derivatives, the introduction of a trifluoromethyl group was explored to improve bioavailability. nih.gov

Regarding enzyme inhibition, SAR studies of 2-aminopyrimidinones as CK2 inhibitors have been carried out to understand their binding mode with the ATP-acceptor site of the enzyme. nih.gov Similarly, for 4-aminothieno[2,3-d]pyrimidine derivatives, SAR analysis has helped in proposing their binding mode with CK2. nih.gov

In the development of anti-diabetic agents, a systematic analysis of the SAR of pyrimidine-based hybrids has been conducted. nih.gov This has shed light on features associated with higher efficacy and selectivity for targets like DPP-4 and α-glucosidase. nih.gov For antioxidant activity, studies on substituted 5-aminopyrimidines indicated that 2,4,6-trisubstituted compounds had the highest activity in non-cellular assays, while compounds with a protected 5-amino group were more active in cellular assays, likely due to better membrane permeability. nih.gov These SAR insights are invaluable for the rational design of new, more potent, and selective pyrimidinone-based therapeutic agents.

Strategic Applications of 5 Amino 2 Methylpyrimidin 4 5h One in Advanced Chemical Synthesis

Building Block for Novel Pharmaceutical Agents and Drug Discovery

The aminopyrimidine scaffold is a cornerstone in the development of novel pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy. While direct synthetic routes from 5-amino-2-methylpyrimidin-4(5H)-one are not always explicitly detailed in the literature for every kinase inhibitor, the structural core it represents is central to the bioactivity of many such compounds.

Research into potent and selective kinase inhibitors has led to the discovery of various pyrimidine-based derivatives. For instance, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2), a target in cancer therapy. acgpubs.org These inhibitors were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. acgpubs.org Similarly, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), another crucial regulator in the cell cycle and a target for cancer treatment. researchgate.net The development of these inhibitors often involves the strategic construction of the pyrimidine (B1678525) or a fused pyrimidine ring system, highlighting the value of aminopyrimidine precursors in generating libraries of potential drug candidates. researchgate.netnih.gov

Furthermore, the 2,4-diamino-5-ketopyrimidine core has been identified as a critical structure for cyclin-dependent kinase (CDK) inhibitory activity. asianpubs.org Optimization of this scaffold has led to the discovery of potent inhibitors of CDK1, CDK2, and CDK4. asianpubs.org The design and synthesis of Aurora kinase inhibitors, which can reduce levels of MYC oncoproteins, have also utilized pyrimidine-based derivatives. nih.gov These examples underscore the versatility of the aminopyrimidine framework in generating diverse and potent inhibitors against various protein kinases, a testament to the strategic importance of precursors like this compound in drug discovery.

Table 1: Examples of Kinase Inhibitors with Pyrimidine-related Scaffolds

| Compound Class | Target Kinase | Therapeutic Area |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | Mnk2 | Cancer |

| Pyrazolo[1,5-a]pyrimidine derivatives | CHK1 | Cancer |

| 2,4-Diamino-5-ketopyrimidine derivatives | CDK1, CDK2, CDK4 | Cancer |

| Pyrimidine-based derivatives | Aurora A Kinase | Cancer |

Synthesis of Complex Organic Scaffolds

The inherent reactivity of this compound and its tautomer makes it a valuable starting material for the construction of more elaborate heterocyclic systems. The amino and hydroxyl functionalities serve as handles for cyclocondensation and substitution reactions, enabling the synthesis of fused-ring systems and other complex organic scaffolds.

One important class of fused heterocycles are the thienopyrimidines, which exhibit a wide range of biological activities. nih.gov The synthesis of thienopyrimidine derivatives can be achieved through various routes, often starting from appropriately substituted aminothiophenes which are then cyclized to form the pyrimidine ring. nih.govmdpi.com For example, 2-amino-3-carboethoxy-4,5-disubstituted thiophenes can be reacted with reagents like isothiocyanates followed by cyclization to yield thieno[2,3-d]pyrimidin-4-ones. nih.gov While not a direct cyclization of this compound, these syntheses illustrate the general strategy of using amino-heterocyclic building blocks to construct fused systems. The resulting thienopyrimidine core can be further functionalized, for instance, by converting it to a 2,4-dichlorothieno[2,3-d]pyrimidine, which can then undergo nucleophilic substitution to introduce further diversity. mdpi.com

Another example is the synthesis of furo[2,3-d]pyrimidines, which have been investigated as microtubule targeting agents. nih.gov The synthesis of the 5-methyl-furo[2,3-d]pyrimidine core can be accomplished by reacting hydroxyacetone (B41140) with malononitrile, followed by treatment with formamidine (B1211174) hydrochloride. nih.gov This resulting 4-amino-5-methylfuro[2,3-d]pyrimidine can then be subjected to further reactions, such as Ullmann coupling and N-alkylation, to produce a variety of substituted derivatives. nih.gov

The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common strategy for synthesizing pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are also important scaffolds in medicinal chemistry. nih.govfrontiersin.org These reactions demonstrate the utility of amino-heterocycles in multicomponent reactions to rapidly build molecular complexity. rsc.org The ability of the aminopyrimidine moiety to react with various electrophiles makes it a key component in the diversity-oriented synthesis of complex heterocyclic libraries. nih.gov

Table 2: Examples of Complex Organic Scaffolds Derived from Aminopyrimidine-related Precursors

| Scaffold | Synthetic Precursors | Potential Applications |

| Thieno[2,3-d]pyrimidines | 2-Aminothiophene-3-carbonitriles/carboxylates | Antimicrobial, Anti-inflammatory, Anticancer |

| Furo[2,3-d]pyrimidines | 4-Amino-5-methylfuro[2,3-d]pyrimidine | Anticancer (Microtubule Targeting Agents) |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles | Kinase inhibitors |

Precursor for Bioactive Molecules Beyond Thiamine (B1217682)

While the pyrimidine moiety of thiamine (Vitamin B1) is a well-known bioactive molecule, the synthetic utility of this compound extends to other classes of biologically active compounds. A notable example is its role as a precursor for the development of leukotriene synthesis inhibitors and cytoprotective agents. acs.org

A US patent describes a series of novel 2-amino-5-hydroxy-4-methylpyrimidines and their substituted derivatives as potent inhibitors of leukotriene synthesis. acs.org Leukotrienes are inflammatory mediators involved in various diseases, including pulmonary, inflammatory, and cardiovascular conditions. mdpi.comacs.org The patented compounds, which include the structural framework of 5-amino-2-methyl-4-hydroxypyrimidine, were found to be useful for treating these conditions, as well as cancer and psoriasis. acs.org

In addition to their anti-inflammatory properties, these compounds were also reported to have cytoprotective effects, making them potentially useful in the treatment of peptic ulcers and other gastrointestinal disorders. acs.org The synthesis of these compounds was achieved through a ring rearrangement of 2-amino-5-acetyloxazole. acs.org This work highlights a significant therapeutic application of the 5-amino-2-methyl-4-hydroxypyrimidine scaffold that is distinct from its role in thiamine.

Table 3: Bioactive Molecules (Beyond Thiamine) Derived from the 2-Amino-5-hydroxy-4-methylpyrimidine Scaffold